5-(1-(8-Bromo-6-fluoroquinazolin-4-yl)piperidin-4-yl)-3-isopropyl-1,2,4-oxadiazole
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Overview
Description
5-(1-(8-Bromo-6-fluoroquinazolin-4-yl)piperidin-4-yl)-3-isopropyl-1,2,4-oxadiazole is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a quinazoline moiety, a piperidine ring, and an oxadiazole ring. The presence of bromine and fluorine atoms further enhances its chemical properties, making it a valuable subject for study in medicinal chemistry and other scientific disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-(8-Bromo-6-fluoroquinazolin-4-yl)piperidin-4-yl)-3-isopropyl-1,2,4-oxadiazole typically involves multiple steps, starting with the preparation of the quinazoline derivative. The quinazoline core can be synthesized through a series of reactions involving bromination and fluorination. The piperidine ring is then introduced through a nucleophilic substitution reaction. Finally, the oxadiazole ring is formed via cyclization reactions involving appropriate reagents and conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow chemistry and automated synthesis. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
5-(1-(8-Bromo-6-fluoroquinazolin-4-yl)piperidin-4-yl)-3-isopropyl-1,2,4-oxadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the quinazoline ring.
Substitution: Halogen atoms (bromine and fluorine) can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline oxides, while substitution reactions can produce derivatives with different functional groups replacing the halogens.
Scientific Research Applications
5-(1-(8-Bromo-6-fluoroquinazolin-4-yl)piperidin-4-yl)-3-isopropyl-1,2,4-oxadiazole has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 5-(1-(8-Bromo-6-fluoroquinazolin-4-yl)piperidin-4-yl)-3-isopropyl-1,2,4-oxadiazole involves its interaction with specific molecular targets. The quinazoline moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. The piperidine ring may enhance binding affinity, while the oxadiazole ring can contribute to the compound’s stability and reactivity. These interactions can modulate various biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 5-(Piperidin-4-yl)-3-(pyridin-3-yl)-1,2,4-oxadiazole
- 8-Bromo-6-fluoroquinazolin-4(3H)-one
- 6-Bromo-8-fluoroquinazolin-2-ol
Uniqueness
Compared to similar compounds, 5-(1-(8-Bromo-6-fluoroquinazolin-4-yl)piperidin-4-yl)-3-isopropyl-1,2,4-oxadiazole stands out due to its unique combination of functional groups and structural features. The presence of both bromine and fluorine atoms, along with the piperidine and oxadiazole rings, provides a distinct set of chemical properties that can be exploited for various applications.
Properties
Molecular Formula |
C18H19BrFN5O |
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Molecular Weight |
420.3 g/mol |
IUPAC Name |
5-[1-(8-bromo-6-fluoroquinazolin-4-yl)piperidin-4-yl]-3-propan-2-yl-1,2,4-oxadiazole |
InChI |
InChI=1S/C18H19BrFN5O/c1-10(2)16-23-18(26-24-16)11-3-5-25(6-4-11)17-13-7-12(20)8-14(19)15(13)21-9-22-17/h7-11H,3-6H2,1-2H3 |
InChI Key |
VYRZOGAXMLZFKT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NOC(=N1)C2CCN(CC2)C3=NC=NC4=C3C=C(C=C4Br)F |
Origin of Product |
United States |
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